4-[(Dicyclopropylmethyl)amino]butan-2-ol
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Overview
Description
4-[(Dicyclopropylmethyl)amino]butan-2-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is characterized by the presence of a dicyclopropylmethyl group attached to an amino group, which is further connected to a butan-2-ol backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dicyclopropylmethyl)amino]butan-2-ol typically involves the reaction of dicyclopropylmethylamine with a suitable butan-2-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-[(Dicyclopropylmethyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
4-[(Dicyclopropylmethyl)amino]butan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Dicyclopropylmethyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-[(Cyclopropylmethyl)amino]butan-2-ol: Similar structure but with a cyclopropylmethyl group instead of a dicyclopropylmethyl group.
4-[(Cyclohexylmethyl)amino]butan-2-ol: Contains a cyclohexylmethyl group instead of a dicyclopropylmethyl group.
4-[(Cyclopropyl)amino]butan-2-ol: Features a cyclopropyl group instead of a dicyclopropylmethyl group.
Uniqueness
4-[(Dicyclopropylmethyl)amino]butan-2-ol is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(dicyclopropylmethylamino)butan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-8(13)6-7-12-11(9-2-3-9)10-4-5-10/h8-13H,2-7H2,1H3 |
InChI Key |
FERDCARSNSDCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C1CC1)C2CC2)O |
Origin of Product |
United States |
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